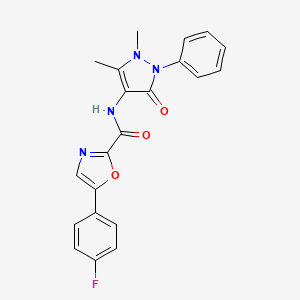

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and oxazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antipyretic and Analgesic Properties

The compound has been identified as an important intermediate in the synthesis of drugs with antipyretic (fever-reducing) and analgesic (pain-relieving) effects. Research indicates that derivatives of this compound exhibit promising biological activity, making them suitable candidates for further drug development .

Anti-inflammatory and Antioxidant Activity

Studies have demonstrated that related pyrazole derivatives possess excellent anti-inflammatory and antioxidant properties. Molecular docking simulations suggest that these compounds can effectively interact with biological targets, potentially leading to therapeutic applications in treating inflammatory diseases .

Material Science Applications

Nonlinear Optical Properties

The compound's molecular structure has been analyzed for its nonlinear optical (NLO) properties. Density Functional Theory (DFT) calculations indicate that it exhibits significant polarizability and hyperpolarizability, which are critical for applications in photonics and optoelectronics. Such properties make it a candidate for use in developing advanced optical materials .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) revealed insights into its crystal structure and intermolecular interactions. The compounds were characterized using X-ray crystallography and DFT calculations, highlighting their stability and potential for further functionalization .

Another research project assessed the biological activity of various derivatives of the compound through in vitro assays. The results indicated that some derivatives exhibited significant inhibition of pro-inflammatory cytokines, showcasing their potential as therapeutic agents against chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxazole derivatives with comparable structures and properties. Examples include:

- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide

- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-bromophenyl)-1,3-oxazole-2-carboxamide

Uniqueness

The uniqueness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide lies in its specific substitution pattern and the presence of both pyrazole and oxazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C24H22N6O2S with a molecular weight of approximately 458.546 g/mol. It features a complex structure that includes a pyrazole ring and an oxazole moiety, which are known to contribute to various biological activities.

Antioxidant Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit antioxidant properties. For instance, molecular docking simulations have shown that related compounds can effectively scavenge free radicals and inhibit oxidative stress markers in cellular models .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been screened against various enzymes including human recombinant alkaline phosphatase and ecto-nucleotidases. It exhibited notable inhibitory effects, suggesting potential therapeutic applications in metabolic disorders .

- Molecular Docking Studies : Computational studies using Density Functional Theory (DFT) have provided insights into the binding affinities and interactions between the compound and target proteins. These studies suggest that the presence of functional groups like fluorophenyl enhances binding efficacy .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study involving breast cancer cell lines, the compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher doses .

Case Study 2: Anti-inflammatory Activity

A model of acute inflammation was used to test the anti-inflammatory effects of the compound. Administration resulted in a marked decrease in edema and inflammatory markers compared to control groups .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3/c1-13-18(21(28)26(25(13)2)16-6-4-3-5-7-16)24-19(27)20-23-12-17(29-20)14-8-10-15(22)11-9-14/h3-12H,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORZENDLERLNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.